Mycophenolic acid glucuronide

Description

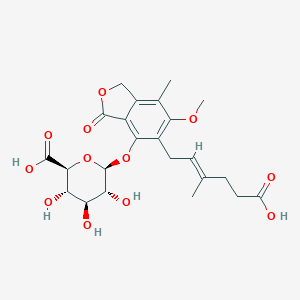

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFGTSAYQQIUCN-HGIHDBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043388 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-44-6 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31528-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mycophenolic Acid Glucuronide Metabolism and Biotransformation Pathways

Glucuronidation of Mycophenolic Acid to Mycophenolic Acid Glucuronide (MPAG)

The conversion of MPA to MPAG is a crucial step in its detoxification and elimination. unc.edu This process occurs predominantly in the liver, but also to a significant extent in the kidneys and the gastrointestinal tract. pharmgkb.orgnih.govresearchgate.net

Primary Conjugation Pathway: Formation of the Phenolic Glucuronide (MPAG)

The major metabolic route for MPA involves the formation of the 7-O-phenolic glucuronide, MPAG. nih.govaccord-healthcare.asianih.gov This metabolite is biologically inactive and is the most abundant form of MPA found in circulation. drugbank.comaccord-healthcare.asia The formation of MPAG facilitates the excretion of the drug from the body, primarily through the urine. pharmgkb.org

Enzymatic Catalysis by Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) in MPAG Synthesis

The synthesis of MPAG is catalyzed by a family of enzymes known as uridine diphosphate glucuronosyltransferases (UGTs). pharmgkb.orgub.edu These enzymes are responsible for transferring glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to MPA. nih.gov Several UGT isoforms have been identified as being involved in the glucuronidation of MPA, with their expression levels varying across different tissues. pharmgkb.orgnih.govresearchgate.net

In the liver, UGT1A9 is the principal enzyme responsible for the glucuronidation of MPA to MPAG. pharmgkb.orgnih.govresearchgate.netpharmgkb.org Studies have shown that UGT1A9 is highly expressed in the liver and exhibits high catalytic efficiency towards MPA. nih.govresearchgate.netuniprot.org It is estimated that UGT1A9 is responsible for approximately 55% of MPAG production in the liver. uniprot.orgresearchgate.netnih.gov Other UGT isoforms, such as UGT1A1, UGT1A7, and UGT1A10, have been shown to have minor roles in hepatic MPA glucuronidation. pharmgkb.orgnih.govresearchgate.net

Glucuronidation of MPA also occurs in extra-hepatic tissues, most notably the gastrointestinal tract and the kidneys. nih.govpharmgkb.org In the gastrointestinal tract, UGT1A8 and UGT1A10 are the primary isoforms involved in MPAG formation. pharmgkb.orgpharmgkb.orgpharmgkb.org These enzymes play a role in the pre-systemic metabolism of MPA and can influence its enterohepatic recirculation. nih.gov In the kidney, UGT1A9 is also a key enzyme, accounting for about 75% of MPAG production in this organ. uniprot.orgresearchgate.netnih.gov Human kidney microsomes have demonstrated a higher efficiency in converting MPA to MPAG compared to liver or intestinal microsomes. oup.com

Formation of Acyl Glucuronide Metabolites (e.g., AcMPAG) and their Biosynthesis

In addition to the phenolic glucuronide, a minor but pharmacologically active metabolite, the acyl glucuronide of mycophenolic acid (AcMPAG), is also formed. nih.govdrugbank.comnih.gov AcMPAG has been shown to have immunosuppressive activity comparable to MPA itself. pharmgkb.orgpharmgkb.org The formation of AcMPAG occurs through the conjugation of glucuronic acid to the carboxylic acid group of MPA. nih.gov

The biosynthesis of AcMPAG is primarily catalyzed by the UGT2B7 isoform. pharmgkb.orgpharmgkb.orgresearchgate.net UGT2B7 is expressed in the liver and other tissues and is the only UGT isoform that produces a significant amount of AcMPAG. uniprot.orgresearchgate.netnih.gov While UGT1A8 has also been shown to contribute to AcMPAG formation, its role is considered less significant than that of UGT2B7. scispace.comnih.gov

| Metabolite | Formation Pathway | Primary Enzyme(s) | Primary Location(s) | Pharmacological Activity |

| This compound (MPAG) | Phenolic Glucuronidation | UGT1A9, UGT1A8, UGT1A10 | Liver, Kidney, Gastrointestinal Tract | Inactive |

| Acyl this compound (AcMPAG) | Acyl Glucuronidation | UGT2B7 | Liver | Active |

Characterization of Minor Glucuronidated Metabolites

In addition to the primary metabolite, mycophenolic acid phenolic glucuronide (MPAG), the metabolism of mycophenolic acid (MPA) yields several minor glucuronidated and related metabolites. These have been identified and characterized in various studies, contributing to a more comprehensive understanding of MPA's biotransformation. The key minor metabolites include an acyl glucuronide, a phenolic glucoside, and glucuronidated derivatives of a phase 1 metabolite.

Acyl this compound (AcMPAG)

AcMPAG is a significant minor metabolite formed through the glucuronidation of the carboxylic acid group of MPA. nih.gov Unlike the pharmacologically inactive phenolic glucuronide (MPAG), AcMPAG has been shown to possess pharmacological activity. nih.gov In vitro studies have demonstrated that AcMPAG can inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), the same target as MPA, with a similar potency. nih.gov The formation of AcMPAG is catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B7. smpdb.cahmdb.ca Due to their structural similarities, AcMPAG has been noted to cross-react in some immunoassays for MPA, which can lead to an overestimation of MPA concentrations. nih.gov

Mycophenolic Acid Phenolic Glucoside (MPAGls)

Another minor metabolite identified is a phenolic 7-O-glucoside of MPA, referred to as MPAGls. nih.gov This metabolite is formed by the conjugation of glucose to the phenolic hydroxyl group of MPA. nih.gov In contrast to AcMPAG, MPAGls is considered to be pharmacologically inactive. nih.gov The formation of this glucoside has been observed in studies using human liver, kidney, and intestinal microsomes. nih.gov

Glucuronides of 6-O-desmethyl-MPA (DM-MPA)

Below is a table summarizing the key minor glucuronidated and related metabolites of mycophenolic acid.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Forming Enzymes | Pharmacological Activity |

| Acyl this compound | AcMPAG | C₂₃H₂₈O₁₂ | 496.46 | UGT2B7 | Active (IMPDH inhibitor) |

| Mycophenolic Acid Phenolic Glucoside | MPAGls | C₂₃H₃₀O₁₁ | 482.48 | Not specified | Inactive |

| 6-O-desmethyl-MPA Glucuronides | - | Not fully characterized | Not fully characterized | CYP3A4, CYP3A5, CYP2C8 (for precursor) | Not fully characterized |

De-glucuronidation Processes

Bacterial Beta-Glucuronidase Activity in the Gastrointestinal Tract

The de-glucuronidation of this compound (MPAG) in the gastrointestinal (GI) tract is a critical process mediated by bacterial enzymes, which significantly impacts the pharmacokinetics of mycophenolic acid (MPA). This process is a key component of the enterohepatic recirculation of MPA.

After its formation in the liver, the inactive MPAG is excreted into the bile and enters the intestinal lumen. tandfonline.comlewisresearchgroup.org Here, it is exposed to the vast and diverse gut microbiota. Certain bacteria within the gut produce β-glucuronidase (GUS) enzymes. tandfonline.comresearchgate.net These enzymes catalyze the hydrolysis of the glucuronide bond of MPAG, cleaving off the glucuronic acid moiety and regenerating the active MPA. tandfonline.comlewisresearchgroup.org This reactivated MPA can then be reabsorbed from the intestine back into the systemic circulation, contributing to a secondary peak in plasma MPA concentrations observed 6 to 12 hours after administration. lewisresearchgroup.org This enterohepatic recirculation is estimated to contribute significantly to the total MPA exposure.

The activity of bacterial β-glucuronidases is not uniform across all gut bacteria. Research has identified that bacteria from major phyla found in the human gut, including Firmicutes, Bacteroidetes, Verrucomicrobia, and Proteobacteria, can produce these enzymes. nih.gov There are numerous isoforms of bacterial GUS, which can be categorized into different structural classes. nih.gov Studies have suggested that specific types of GUS enzymes, such as those that bind flavin mononucleotide (FMN), may be particularly efficient at reactivating MPA from MPAG. tandfonline.commedrxiv.org The abundance of these FMN-binding GUS enzymes has been correlated with the rate of MPA reactivation in fecal samples. medrxiv.org

The optimal pH for the activity of bacterial β-glucuronidases can vary depending on the bacterial source. For example, the GUS from Escherichia coli has an optimal pH of 7.4, while the enzyme from Bacteroides fragilis functions optimally at a pH of 5.0. frontiersin.org This suggests that the de-glucuronidation of MPAG may occur at different locations along the pH gradient of the gastrointestinal tract.

The table below provides examples of bacterial sources of β-glucuronidase and their general characteristics.

| Bacterial Source | Phylum | GUS Enzyme Characteristics | Optimal pH (for pNPG substrate) |

| Escherichia coli | Proteobacteria | Well-characterized, often used as a model for GUS activity. acs.orgnih.gov | 7.4 |

| Bacteroides fragilis | Bacteroidetes | Representative of GUS from a dominant gut phylum. nih.gov | 5.0 |

| Clostridium perfringens | Firmicutes | A known producer of β-glucuronidase. acs.org | Not specified |

| Streptococcus agalactiae | Firmicutes | Another source of GUS enzymes in the gut. acs.org | Not specified |

| Faecalibacterium prausnitzii | Firmicutes | Produces GUS with a specific optimal pH. frontiersin.org | 6.0 |

Pharmacokinetics and Disposition of Mycophenolic Acid Glucuronide

Systemic Exposure and Concentration Profiles of Mycophenolic Acid Glucuronide

The systemic exposure to MPAG can be significantly higher than that of the parent drug, MPA. researchgate.net The concentration of MPAG in the plasma is influenced by various factors, including renal function and co-administered medications. In patients with impaired kidney function, the clearance of MPAG is reduced, leading to its accumulation in the body. researchgate.netnih.gov

The area under the concentration-time curve (AUC) is a key pharmacokinetic parameter that reflects the total systemic exposure to a drug over a specific period. For MPAG, the AUC is typically measured over a 12-hour dosing interval (AUC₀₋₁₂).

Studies in renal transplant recipients have shown that the mean MPAG AUC₀₋₁₂ can be substantially higher than the MPA AUC₀₋₁₂. For instance, one study reported a mean MPAG AUC₀₋₁₂ of 653 ± 329 mg·h/L, which was about 10-fold higher than the corresponding MPA AUC. researchgate.net Another study in renal transplant recipients with diarrhea showed a wide range for MPAG AUC, from 190.23 to 613.72 mg·h/L, while a control group had a range of 130.82 to 482.84 mg·h/L.

The following table summarizes MPAG AUC data from various studies in renal transplant recipients:

| Patient Population | Mean MPAG AUC₀₋₁₂ (mg·h/L) | Range of MPAG AUC₀₋₁₂ (mg·h/L) | Reference |

|---|---|---|---|

| Chinese Adult Renal Transplant Recipients | 653 ± 329 | Not Reported | researchgate.net |

| Renal Transplant Recipients with Diarrhea | Not Reported | 190.23 - 613.72 | |

| Renal Transplant Recipients (Control Group) | Not Reported | 130.82 - 482.84 |

The pharmacokinetics of MPAG exhibit significant variability both between different patients (interpatient) and within the same patient on different occasions (intrapatient). eur.nlnih.govnih.gov This variability can be attributed to a range of factors.

Factors Contributing to Interpatient Variability:

Renal Function: Patients with impaired renal function show higher MPAG concentrations and AUC values due to decreased clearance. researchgate.netnih.gov A significant inverse correlation has been observed between glomerular filtration rate (GFR) and MPAG AUC. nih.gov

Co-medication: Concomitant medications can influence MPAG levels. For example, cyclosporine has been shown to increase MPAG concentrations compared to tacrolimus (B1663567). nih.gov This is thought to be due to cyclosporine's inhibition of biliary excretion of MPAG. nih.gov

Age: Older patients may have higher MPAG pharmacokinetic parameters, which could be related to age-associated declines in renal function. researchgate.net

Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes and transporters, such as UGTs and MRP2, can contribute to differences in MPAG exposure among individuals.

Factors Contributing to Intrapatient Variability:

Changes in Renal Function: Fluctuations in a patient's kidney function over time can lead to variability in MPAG levels. nih.gov

Alterations in Co-medication: Adjustments in the dosage or type of co-administered drugs can impact MPAG pharmacokinetics.

Enterohepatic Recirculation: The extent of enterohepatic recirculation of MPAG can vary, contributing to within-patient fluctuations in drug exposure. nih.gov

Studies have quantified this variability. In heart transplant recipients, the intra-subject variability for MPAG AUC was reported to be 37% with one formulation and 51% with another. psu.edu In liver transplant recipients with renal dysfunction, the 12-hour MPAG concentration fluctuated more widely than in those with normal renal function. nih.gov

Enterohepatic Recirculation of this compound

The process begins with the glucuronidation of MPA in the liver to form MPAG. clinpgx.org MPAG is then actively transported into the bile by multidrug resistance-associated protein 2 (MRP2). nih.govnih.gov The bile carries MPAG into the small intestine, where it can be hydrolyzed back to MPA by β-glucuronidase enzymes produced by the gut microbiota. nih.govnih.govnih.gov The liberated MPA is then reabsorbed into the bloodstream, leading to a secondary peak in the plasma concentration-time profile of MPA, typically occurring 6 to 12 hours after oral administration. clinpgx.org

This recirculation process can contribute significantly to the total systemic exposure of MPA, with estimates suggesting it can account for 10-60% of the total MPA AUC. nih.gov

Several factors can influence the extent of MPAG enterohepatic recirculation, leading to variability in MPA exposure.

Physiological Factors:

Gut Microbiome: The composition and activity of the intestinal bacteria, particularly those producing β-glucuronidase, are crucial for the deconjugation of MPAG back to MPA. nih.govnih.gov The abundance of bacteria like Faecalibacterium prausnitzii has been linked to the rate of MPA reactivation. nih.gov

Biliary Excretion: The efficiency of MPAG transport into the bile, mediated by transporters like MRP2, is a key determinant. nih.gov

Gastrointestinal Motility: The transit time through the intestines can affect the time available for deconjugation and reabsorption. nih.gov

Food Intake: The type and timing of food consumption can influence bile flow and gastrointestinal function, thereby affecting recirculation. nih.gov

Pharmacological Factors:

Co-administered Drugs:

Antibiotics: Broad-spectrum antibiotics can disrupt the gut microbiome, reducing the activity of β-glucuronidase and consequently suppressing the enterohepatic recirculation of MPA. nih.gov

Corticosteroids: High doses of corticosteroids have been associated with lower MPA exposure, potentially through an influence on drug metabolism or transport. nih.gov

Transport Mechanisms of this compound

The movement of MPAG into and out of cells and its excretion from the body are facilitated by various drug transporter proteins. These transporters are located in key organs such as the liver, kidneys, and intestines.

Key Transporters Involved in MPAG Disposition:

Multidrug Resistance-Associated Proteins (MRPs):

MRP2 (ABCC2): This efflux transporter is highly expressed on the canalicular (bile duct) membrane of liver cells and plays a critical role in the biliary excretion of MPAG, initiating its journey into the enterohepatic circulation. nih.govnih.govdrugbank.com MRP2 is also involved in the renal excretion of MPAG. frontiersin.org

MRP3 (ABCC3): This transporter is located on the basolateral (blood-facing) membrane of liver cells and can transport MPAG back into the sinusoidal blood. frontiersin.org Its expression may be increased when MRP2 function is impaired. uq.edu.au

MRP4 (ABCC4): Also found in the kidneys, MRP4 participates in the tubular secretion of MPAG into the urine. frontiersin.org

Organic Anion Transporters (OATs):

OAT1 (SLC22A6) and OAT3 (SLC22A8): These uptake transporters are located on the basolateral membrane of renal proximal tubule cells and are involved in the uptake of MPAG from the blood into the kidney cells for subsequent excretion into the urine. nih.govnih.gov Studies have shown that MPAG is a substrate for hOAT3. nih.gov

Organic Anion Transporting Polypeptides (OATPs):

OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3): These uptake transporters are expressed on the sinusoidal membrane of hepatocytes and are involved in the uptake of MPAG from the blood into the liver. clinpgx.orgfrontiersin.org

The interplay of these transporters is crucial in determining the hepatic uptake, biliary excretion, and renal elimination of MPAG, thereby influencing its plasma concentrations and the extent of enterohepatic recirculation.

Role of Organic Anion Transporting Polypeptides (OATPs: SLCO1B1, SLCO1B3) in Hepatic Uptake

The hepatic uptake of MPAG from the bloodstream into liver cells is a crucial first step for its subsequent biliary excretion and is a prerequisite for the enterohepatic recirculation of MPA. nih.gov This process is not a simple diffusion but is mediated by specific transporter proteins. Research has identified members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by the SLCO1B3 gene), as key players in the hepatic uptake of MPAG. nih.govnih.gov

Studies using human embryonic kidney (HEK) cells engineered to express these transporters have shown that MPAG, but not its parent compound MPA, is a substrate for both OATP1B1 and OATP1B3. nih.govnih.gov In these experimental systems, cells expressing OATP1B1 and, to an even greater extent, OATP1B3, demonstrated significantly enhanced uptake of MPAG compared to control cells. nih.gov

Table 1: Hepatic Uptake Transporters for this compound (MPAG)

| Transporter | Gene | Location | Role in MPAG Disposition |

|---|---|---|---|

| OATP1B1 | SLCO1B1 | Sinusoidal membrane of hepatocytes | Mediates hepatic uptake of MPAG from blood. nih.gov |

Involvement of Efflux Transporters (e.g., Multidrug Resistance-Associated Protein 2 [MRP2], ABCC2, MRP4) in Biliary and Renal Excretion

Once inside the hepatocyte, or after its formation there, MPAG is actively transported out. This efflux is handled by another set of transporters, primarily from the ATP-binding cassette (ABC) transporter superfamily. On the canalicular (apical) membrane of the hepatocyte, Multidrug Resistance-Associated Protein 2 (MRP2, encoded by ABCC2) is responsible for the active biliary excretion of MPAG into the bile. nih.govnih.gov This step initiates the enterohepatic recirculation pathway, where MPAG can be hydrolyzed back to MPA by gut bacteria and reabsorbed.

In the kidney, efflux transporters are critical for the final elimination of MPAG from the body into the urine. Both MRP2 and MRP4 (encoded by ABCC4) are expressed on the apical membranes of renal proximal tubule cells and participate in the excretion of drug glucuronides, including MPAG. nih.govfrontiersin.org These transporters move MPAG from the tubular cells into the tubular fluid, which will become urine. frontiersin.org

Table 2: Efflux Transporters Involved in MPAG Biliary and Renal Excretion

| Transporter | Gene | Location | Function |

|---|---|---|---|

| MRP2 | ABCC2 | Canalicular membrane of hepatocytes; Apical membrane of renal proximal tubules | Mediates active excretion of MPAG into bile nih.gov and urine. nih.govfrontiersin.org |

Renal Excretion of MPAG via Tubular Secretion and Glomerular Filtration

The kidneys are the primary route for the ultimate elimination of MPAG from the body. nih.gov This elimination occurs through two main renal processes: glomerular filtration and active tubular secretion. clinpgx.org Glomerular filtration is a passive process where plasma is filtered through the glomerulus, allowing water and small solutes, including the unbound fraction of MPAG, to pass into the renal tubules. However, tubular secretion is an active, carrier-mediated process that transports substances from the peritubular capillaries (blood) into the tubular fluid. libretexts.orgunacademy.com This active transport is highly efficient and is a major mechanism for the elimination of many drugs and their metabolites. unacademy.com For MPAG, the contribution of active tubular secretion is substantial, complementing glomerular filtration to ensure its efficient removal from the circulation. clinpgx.org

Active tubular secretion of organic anions is a two-step process involving uptake from the blood across the basolateral membrane of the proximal tubule cell, followed by efflux across the apical membrane into the tubular lumen. The basolateral uptake is mediated by Organic Anion Transporters (OATs).

Research has shown that MPAG interacts specifically with these transporters. Human OAT3 (hOAT3) has been identified as a key transporter for MPAG. Studies have demonstrated that MPAG potently inhibits the transport activity of hOAT3 in a concentration-dependent manner, with a reported IC50 value of 15.2 µM. nih.gov This indicates a significant interaction between MPAG and this transporter. In contrast, hOAT1 does not appear to be significantly involved in the transport of MPAG. nih.govoup.com This substrate specificity is consistent with the general observation that OAT3 tends to transport bulkier substrates compared to OAT1. nih.gov Therefore, OAT3 is considered a primary contributor to the active tubular secretion of MPAG, facilitating its entry into renal proximal tubule cells from the blood prior to its final excretion into the urine. nih.gov

Table 3: Interaction of MPAG with Renal Organic Anion Transporters

| Transporter | Interaction with MPAG | Reported IC50 | Role in Renal Disposition |

|---|---|---|---|

| hOAT1 | Not significantly involved in MPAG transport. nih.govoup.com | N/A | Unlikely to contribute to renal secretion of MPAG. oup.com |

Plasma Protein Binding of this compound

In the bloodstream, MPAG, like its parent drug MPA, binds to plasma proteins. This binding is a critical pharmacokinetic characteristic as it is generally the unbound, or free, fraction of a compound that is available to interact with transporters and be eliminated.

Characterization of Plasma Protein Binding and its Clinical Implications

MPAG is extensively bound to plasma proteins, primarily serum albumin. nih.govnih.gov Approximately 82% of MPAG in the plasma is bound at clinically relevant concentrations. nih.govnih.govfrontiersin.org This is less than the protein binding of MPA, which is about 97% bound. nih.govnih.govfrontiersin.org

A significant clinical implication of this binding is the potential for competitive displacement interactions between MPA and MPAG. nih.gov Because both compounds bind to the same sites on albumin, high concentrations of MPAG can displace MPA from these sites. nih.govnih.gov This displacement increases the unbound fraction of MPA. Since MPA is a drug with a low extraction ratio, the newly unbound drug is rapidly cleared (metabolized), which can lead to a decrease in the total MPA concentration while the therapeutically active unbound MPA concentration remains relatively stable. nih.gov

Impact of Pathophysiological States (e.g., renal impairment, hypoalbuminemia) on Unbound MPAG Concentrations

Pathophysiological conditions can significantly alter the plasma protein binding of MPAG and, consequently, MPA.

Renal Impairment: In patients with impaired renal function, the clearance of MPAG is reduced, leading to its accumulation in the plasma. nih.govnih.gov These elevated MPAG concentrations result in a more pronounced displacement of MPA from its albumin binding sites. nih.govnih.govscilit.com This increases the unbound fraction of MPA and can complicate the interpretation of therapeutic drug monitoring based on total MPA concentrations. nih.gov

Hypoalbuminemia: Low plasma albumin concentrations, a condition known as hypoalbuminemia, reduce the number of available binding sites for both MPA and MPAG. nih.govnih.gov This directly leads to an increase in the unbound fractions of both compounds. In one modeling study, a decrease in plasma albumin concentration from 0.6 to 0.4 mmol/L was predicted to cause a 38% reduction in the total MPA area under the curve (AUC), while the free MPA AUC was not significantly affected. nih.gov This underscores that in states of low albumin, measuring total drug concentration may not accurately reflect the amount of active, unbound drug. nih.govnih.gov

Influence of Renal Function on this compound Disposition

Renal function plays a pivotal role in the disposition of this compound (MPAG), the primary inactive metabolite of mycophenolic acid (MPA). The kidneys are the main route of elimination for MPAG, and consequently, any impairment in renal function can significantly alter its pharmacokinetic profile. This section will delve into the detailed research findings on how different degrees of renal function influence the disposition of MPAG.

The pharmacokinetics of both MPA and MPAG exhibit considerable inter-patient variability, influenced by factors such as race, sex, co-administered medications, and the time elapsed since transplantation. nih.govscienceopen.com However, a consistent observation is the accumulation of MPAG in individuals with compromised renal function. nih.govresearchgate.net In patients with impaired renal function, the concentration of MPAG can be several times higher than in those with normal renal function. nih.govscienceopen.com

A study involving 43 adult renal transplant recipients in the maintenance period (more than six months post-transplantation) clearly demonstrated the impact of renal impairment on MPAG pharmacokinetics. The patients were divided into two groups: those with normal renal function (creatinine clearance [Ccr] > 60 ml/min) and those with renal impairment (Ccr < 60 ml/min). The results showed a statistically significant increase in the area under the concentration-time curve from 0 to 4 hours (AUC0-4 h) and the pre-dose concentration (C0) of MPAG in the group with renal impairment compared to the group with normal renal function. nih.gov

Below is a data table summarizing the pharmacokinetic parameters of MPAG in these two groups:

| Pharmacokinetic Parameter | Normal Renal Function (Ccr > 60 ml/min) (n=17) | Renal Impairment (Ccr < 60 ml/min) (n=26) | p-value |

| MPAG AUC0-4 h (µg·h/ml) | 163.4 ± 81.3 | 315.6 ± 129.2 | <0.001 |

| MPAG C0 (µg/ml) | 31.2 ± 16.9 | 63.8 ± 33.7 | <0.001 |

| MPAG Cmax (µg/ml) | 67.5 ± 34.3 | 108.0 ± 46.8 | <0.01 |

Data presented as mean ± standard deviation. nih.gov

Further research has corroborated the association between renal allograft function and the exposure to both MPA and MPAG. In a study of 120 stable renal allograft recipients, a lower glomerular filtration rate (GFR) was independently associated with higher MPA exposure at both 3 and 12 months post-transplantation. nih.gov This study also found that GFR, along with other factors, explained a significant portion of the variability in total MPAG exposure. nih.gov This suggests a complex interplay where declining renal function leads to the accumulation of both the parent drug and its metabolite.

In patients with delayed graft function following renal transplantation, the pharmacokinetics of MPA and its metabolites are notably altered. One study observed that the AUC from 0 to 12 hours (AUC0-12) for MPAG, the free fraction of MPA, and the free MPA AUC0-12 all reached their highest values on day 7 post-transplantation, with these parameters normalizing as renal function improved. nih.gov This provides further evidence that the disposition of MPAG is closely tied to the functional status of the kidneys.

Clinical Research Perspectives on Mycophenolic Acid Glucuronide

Role in Therapeutic Drug Monitoring Strategies

Therapeutic drug monitoring (TDM) of MPA is crucial for optimizing immunosuppressive therapy, balancing the prevention of rejection with the avoidance of drug-related toxicities. nih.govclinlabint.com While MPA levels are the primary focus, the evaluation of MPAG offers additional insights into the drug's metabolism and patient adherence.

MPAG is formed in the liver through the glucuronidation of MPA, a process primarily mediated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. mdpi.comoaepublish.com After its formation, MPAG is eliminated mainly through the kidneys. nih.gov The concentration of MPAG in the blood can, therefore, serve as an indicator of a patient's metabolic activity. mayocliniclabs.com

Patients with high UGT metabolic capacity may exhibit high MPAG levels, potentially requiring adjusted MPA dosing to maintain therapeutic concentrations of the active drug. mayocliniclabs.com Conversely, low MPAG levels might suggest reduced metabolic activity. mayocliniclabs.com Monitoring MPAG alongside MPA can thus provide a more comprehensive picture of an individual's pharmacokinetic profile.

Furthermore, MPAG levels can offer clues regarding treatment adherence. In patients expected to have normal metabolic rates, consistently low or undetectable MPAG concentrations could raise concerns about non-adherence to the prescribed MPA regimen.

Several analytical methods are available for measuring MPAG concentrations, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most specific and reliable. nih.govnih.govuri.edu Immunoassays are also available but can be less accurate due to cross-reactivity with other metabolites, such as the active acyl glucuronide (AcMPAG). nih.govresearchgate.net This cross-reactivity can lead to an overestimation of MPA levels, highlighting the importance of using specific chromatographic methods for precise MPAG quantification. nih.gov

From a clinical standpoint, the interpretation of MPAG levels is not always straightforward. Factors such as renal function can significantly influence MPAG concentrations. Impaired kidney function leads to the accumulation of MPAG, which can, in turn, displace MPA from its protein binding sites, increasing the free, active fraction of MPA. nih.govnih.gov This makes it challenging to establish a clear therapeutic range for MPAG.

Correlation with Clinical Outcomes in Organ Transplantation Research

Research has explored the association between MPAG concentrations and various clinical outcomes in organ transplant recipients, including allograft rejection, drug-related toxicities, and long-term graft survival.

While MPA exposure is directly linked to the prevention of acute rejection, the role of MPAG is less direct. nih.govkoreascience.kr Some studies have investigated whether MPAG levels could serve as a predictor for rejection. For instance, a study in kidney transplant recipients observed that lower MPA trough levels at day 7 post-transplantation were associated with an increased risk of subclinical rejection episodes. nih.gov Although this study focused on MPA, the interplay between MPA and MPAG metabolism suggests that understanding MPAG levels could contribute to a more comprehensive risk assessment. The rationale is that factors affecting MPAG levels, such as altered metabolism or renal function, also impact the availability of the active MPA.

Conversely, some research has indicated that very high levels of MPAG, particularly in the context of poor renal function, might not be benign. The accumulation of MPAG can lead to increased free MPA concentrations, which, while potentially enhancing immunosuppression, also complicates dose management and could be associated with other adverse outcomes. nih.gov

MPA therapy is associated with notable side effects, particularly gastrointestinal (GI) and hematological toxicities. mdpi.comresearchgate.net Research has sought to determine if MPAG concentrations correlate with these adverse events.

Gastrointestinal Toxicity: Diarrhea is a common and often dose-limiting side effect of MPA. mdpi.comannalsgastro.gr The mechanism is thought to involve not only the direct antiproliferative effect of MPA on intestinal epithelial cells but also the enterohepatic recirculation of MPAG. mdpi.comnih.gov MPAG is excreted in the bile and can be converted back to active MPA by gut bacteria, leading to prolonged local exposure of the GI tract to the drug. nih.gov However, studies directly linking plasma MPAG concentrations to the incidence of diarrhea have yielded conflicting results. oup.comectrx.org Some research suggests a connection, while other analyses have not found a significant association. oup.comectrx.org In liver transplant recipients, one study found that gastroenterotoxicity was paradoxically associated with lower MPAG concentrations. nih.govscispace.com

Hematological Toxicity: Hematological side effects, such as anemia and leukopenia, are also significant concerns with MPA treatment. mdpi.comnih.gov A study in renal transplant recipients found that all pharmacokinetic parameters of MPAG correlated negatively with hemoglobin and hematocrit levels. nih.gov Furthermore, MPAG parameters were higher in patients with anemia, suggesting that MPAG may be a predicting factor for MMF-related hematological side effects, especially in patients with deteriorating renal function. nih.gov Another study noted that exposure to unbound MPA was significantly related to hematological toxicity. nih.gov Given that high MPAG levels can increase unbound MPA, this provides an indirect link.

Table 1: Research Findings on MPAG and Clinical Outcomes

| Clinical Outcome | Organ Type | Key Findings |

|---|---|---|

| Allograft Rejection | Kidney | Low MPA C(0) levels at day 7 were linked to a higher risk of subclinical rejection. nih.gov |

| Gastrointestinal Toxicity | Kidney, Liver | The relationship is complex; GI toxicity may be due to direct MPA effects and enterohepatic recirculation of MPAG. oup.commdpi.com One study in liver transplant patients linked GI issues to lower MPAG levels. nih.gov |

| Hematological Toxicity | Kidney | Higher MPAG pharmacokinetic parameters were observed in patients with anemia, and these parameters negatively correlated with hemoglobin and hematocrit. nih.gov |

The ultimate goal of immunosuppressive therapy is to ensure long-term graft function and survival. The impact of MPAG on these long-term outcomes is an area of ongoing investigation. Early post-transplant MPA and MPAG levels have been shown to correlate with histopathological changes in protocol biopsies of kidney allografts, which are indicators of long-term graft health. nih.gov

Mycophenolic Acid Glucuronide in Specific Patient Populations

Pharmacokinetic and Pharmacodynamic Characteristics in Pediatric Patients

In pediatric renal transplant recipients, the area under the concentration-time curve (AUC) for MPAG has been observed to be approximately three times higher in children with primary renal transplant dysfunction compared to those with functioning grafts. nih.gov This highlights the significant role of renal function in the elimination of MPAG. Furthermore, renal impairment and decreased serum albumin levels in children can lead to an increased free fraction of MPA. nih.govtandfonline.com Since only the unbound fraction of MPA is pharmacologically active, this alteration in protein binding, influenced by accumulating MPAG, may have important pharmacodynamic consequences. nih.gov

Research in pediatric hematopoietic stem cell transplant (HSCT) patients has also revealed age-related differences in MPA metabolism. The ratio of MPAG to MPA, when adjusted for dose, is significantly lower in pediatric patients compared to adults. nih.goviu.edu This suggests potentially lower activity of the glucuronide-conjugating enzymes in the liver of children. iu.edu Unlike in adult HSCT patients where MPA protein binding increases over the first month post-transplant, it remains relatively stable in pediatric patients. nih.gov

Table 1: Comparison of MPAG/MPA Ratios in Transplant Patients

| Patient Group | MPAG/MPA Ratio (mg/kg dose basis) | Reference |

| Pediatric HSCT | 2.4 ± 2.6 | nih.gov |

| Adult HSCT | 4.3 ± 3.4 | nih.gov |

Implications in Patients with Impaired Renal or Hepatic Function

The pharmacokinetic profile of this compound (MPAG) is significantly altered in patients with impaired renal or hepatic function, which can have important clinical implications.

Renal Impairment:

Since MPAG is primarily eliminated by the kidneys, renal impairment leads to its accumulation in the plasma. nih.govarchivesofmedicalscience.comoup.com Studies in kidney transplant recipients have consistently shown that patients with impaired renal function exhibit significantly higher plasma concentrations and area under the curve (AUC) of MPAG compared to those with normal renal function. archivesofmedicalscience.comnih.govarchivesofmedicalscience.comresearchgate.net This accumulation of MPAG is a key factor in altering the protein binding of the active drug, mycophenolic acid (MPA). nih.gov MPAG competes with MPA for binding sites on serum albumin, leading to an increase in the unbound, pharmacologically active fraction of MPA. nih.govtga.gov.au

In patients with severe renal impairment, the free fraction of MPA can be substantially higher. nih.govuq.edu.au This is due to both the direct effects of the uremic state and the competitive displacement by high concentrations of MPAG. nih.gov While total MPA exposure may not be significantly different, the elevated free MPA levels can increase the risk of adverse effects. archivesofmedicalscience.com The accumulation of MPAG itself, although considered inactive, is viewed as potentially unfavorable. archivesofmedicalscience.comnih.govarchivesofmedicalscience.comresearchgate.net

Hepatic Impairment:

The impact of hepatic impairment on MPAG pharmacokinetics is more complex and appears to depend on the nature of the liver disease. tga.gov.aufda.govtmda.go.tz In patients with alcoholic cirrhosis, the glucuronidation of MPA in the liver seems to be relatively unaffected. tga.gov.aufda.gov However, hepatic diseases that predominantly affect biliary function, such as primary biliary cirrhosis, may have a more significant impact. tmda.go.tz

In stable liver transplant recipients, impairment of liver function can affect MPA kinetics. wjgnet.com For instance, higher serum bilirubin (B190676) levels, indicative of cholestasis, may impair the production and biliary excretion of MPAG. wjgnet.com This can lead to decreased enterohepatic recirculation of MPA. wjgnet.com Studies in stable adult liver transplant recipients with moderate renal dysfunction showed wide interindividual variability in the pharmacokinetics of MPA and its glucuronide metabolites. nih.gov

Table 2: Effect of Renal Function on MPAG Pharmacokinetics in Kidney Transplant Recipients

| Renal Function Group | MPAG AUC₀₋₄ ₕ (µg·h/mL) | MPAG C₀ (µg/mL) | Reference |

| Normal (Ccr > 60 mL/min) | Significantly lower | Significantly lower | archivesofmedicalscience.comnih.gov |

| Impaired (Ccr < 60 mL/min) | Significantly higher | Significantly higher | archivesofmedicalscience.comnih.gov |

Variability across Different Organ Transplant Types (e.g., Kidney, Heart, Lung)

The pharmacokinetics of this compound (MPAG) demonstrate considerable variability not only between individuals but also across different types of solid organ transplants. nih.govnih.gov This variability is influenced by factors such as the transplanted organ itself, concomitant medications, and underlying patient conditions.

Kidney Transplant:

In renal transplant recipients, the pharmacokinetics of MPAG are closely linked to graft function. nih.govuq.edu.aunih.gov Early post-transplant, when renal function may be compromised, there is marked variability in MPAG concentrations. nih.govuq.edu.au The accumulation of MPAG in the setting of impaired renal function significantly impacts the protein binding of mycophenolic acid (MPA), increasing the unbound, active fraction. nih.govnih.govuq.edu.au The type of co-administered calcineurin inhibitor (cyclosporine or tacrolimus) also influences MPAG and MPA kinetics, with cyclosporine generally associated with lower total MPA concentrations. nih.govuq.edu.au

Heart Transplant:

In de novo heart transplant recipients, there is also large inter- and intra-subject variability in MPAG pharmacokinetic parameters. nih.gov Studies have shown that the exposure to MPAG can increase between the early post-transplant period and later follow-up assessments. nih.gov Similar to other transplant types, the choice of calcineurin inhibitor can affect MPA and MPAG levels. nih.gov

Lung Transplant:

Lung transplant recipients may exhibit unique pharmacokinetic characteristics for MPAG, as the lung is not directly involved in its metabolism or excretion. nih.govnih.gov Studies in stable lung transplant recipients have reported large interpatient variability in MPAG pharmacokinetic parameters. nih.gov When compared to heart transplant recipients, lung transplant patients have been observed to have a higher MPAG/MPA metabolic ratio. nih.gov Furthermore, patients with cystic fibrosis who undergo lung transplantation have been shown to have significantly lower exposure to both MPA and MPAG compared to non-cystic fibrosis patients. researchgate.netnih.gov

Table 3: Comparison of Key Pharmacokinetic Findings for MPAG Across Transplant Types

| Transplant Type | Key Findings Regarding MPAG | Reference |

| Kidney | MPAG levels are highly dependent on renal graft function. nih.govuq.edu.aunih.gov | nih.govuq.edu.aunih.gov |

| Co-administration of cyclosporine leads to greater kinetic variability compared to tacrolimus (B1663567). nih.govuq.edu.au | nih.govuq.edu.au | |

| Heart | Large inter- and intra-subject variability in MPAG pharmacokinetics is observed. nih.gov | nih.gov |

| MPAG exposure may increase over time post-transplant. nih.gov | nih.gov | |

| Lung | Lung transplant recipients may have different MPAG pharmacokinetic characteristics compared to other transplant types. nih.gov | nih.gov |

| Lung transplant patients tend to have a higher MPAG/MPA metabolic ratio than heart transplant patients. nih.gov | nih.gov | |

| Patients with cystic fibrosis exhibit lower MPAG exposure. researchgate.netnih.gov | researchgate.netnih.gov |

Drug Drug and Endogenous Substance Interactions Affecting Mycophenolic Acid Glucuronide Disposition

Interactions with Concomitant Immunosuppressive Agents

Immunosuppressive regimens often involve a combination of drugs, creating a high potential for drug-drug interactions. The interactions between MPA and other common immunosuppressants like cyclosporine, tacrolimus (B1663567), and sirolimus are of particular clinical importance.

Cyclosporine (CsA) has a well-documented interaction with MPA, primarily by disrupting the enterohepatic recirculation of MPA. This occurs through the inhibition of the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the apical membrane of hepatocytes, as well as in the kidney and gut epithelium. researchgate.net MRP2 is responsible for the biliary excretion of MPAG from the liver into the bile. researchgate.netnih.gov

Studies in MRP2-deficient rats have confirmed this mechanism, demonstrating that the effect of cyclosporine is most likely caused by the inhibition of MPAG's biliary excretion. researchgate.net In one study using isolated perfused rat livers, co-administration of cyclosporine with MPA led to a significant reduction in the biliary excretion of MPAG. nih.gov Specifically, the biliary excretion of the ether glucuronide (MPAGe) was reduced by 17.5% and the acyl glucuronide (MPAGa) by 53.8% in the presence of cyclosporine compared to controls. nih.gov Another study in rats found that cyclosporine significantly reduced the biliary excretion of 7-O-mycophenolic acid glucuronide by 57%, which in turn decreased the serum concentration of the active MPA by 39%. nih.gov

| Study Type | Subject | Intervention | Key Finding on MPAG Biliary Excretion | Reference |

| Isolated Perfused Liver | Wistar Rats | MPA + Cyclosporine | 17.5% reduction for MPAGe; 53.8% reduction for MPAGa | nih.gov |

| In Vivo Bile Fistula | Rats | Mycophenolate Mofetil + Cyclosporine | 57% reduction in 7-O-MPAG excretion | nih.gov |

This table summarizes research findings on the impact of Cyclosporine on MPAG biliary excretion.

In contrast to the well-defined interaction with cyclosporine, the interactions of tacrolimus and sirolimus with MPAG transport are less clear and somewhat controversial. nih.govnih.gov Some studies have suggested that tacrolimus may augment the bioavailability of mycophenolate mofetil by inhibiting MPA glucuronidation. redemc.net However, other research, including a drug interaction study in rats, found no difference in MPA concentrations with or without tacrolimus co-administration. nih.gov Furthermore, in vitro studies have shown no inhibitory effects of tacrolimus on the transport of substrates by the human renal organic anion transporters hOAT1 and hOAT3, which are involved in the renal handling of MPAG. nih.gov

A retrospective study in pediatric renal transplant recipients found no evidence of a drug-drug interaction between tacrolimus and mycophenolate mofetil. nih.gov Conversely, the same study suggested a potential interaction between sirolimus and mycophenolate mofetil, although it noted the finding required confirmation in larger studies. nih.gov The conflicting findings highlight the need for further definitive, randomized clinical studies to clarify the precise nature of these interactions. nih.gov

Interactions with Other Medications Influencing Glucuronidation or Transport

Beyond immunosuppressants, other medications and endogenous compounds can significantly affect MPAG disposition by altering its formation via glucuronidation or its transport.

Administration of certain antibiotics can alter the composition of the gut microbiome, thereby modulating the activity of bacterial β-glucuronidase. biorxiv.orgmdpi.com For instance, vancomycin (B549263) has been shown to eliminate multiple Bacteroides species that flourish in the presence of mycophenolate mofetil. biorxiv.org This leads to a reduction in β-glucuronidase activity, which in turn prevents the breakdown of MPAG in the colon. biorxiv.org In a mouse model, the introduction of vancomycin caused a sharp increase in fecal MPAG concentrations and a drastic reduction in fecal MPA concentrations, demonstrating altered bacterial metabolism. biorxiv.org This modulation of the gut microbiome and subsequent reduction in local MPA concentrations in the colon has been linked to the relief of mycophenolate mofetil-induced gastrointestinal toxicity. nih.govbiorxiv.org Other antibiotics, such as metronidazole (B1676534) and ciprofloxacin, can also disrupt gut flora and may lead to lower MPA absorption. mdpi.com

Endogenous substances, particularly uremic toxins that accumulate in patients with renal dysfunction, can interfere with the metabolism of MPA. nih.gov p-Cresol (B1678582), a potent uremic toxin formed by intestinal microbiota, is a significant inhibitor of MPA glucuronidation. nih.govresearchgate.net The primary metabolic pathway for MPA is glucuronidation to MPAG, a reaction catalyzed mainly by the UDP-glucuronosyltransferase (UGT) 1A9 enzyme. nih.gov

In vitro studies using human liver microsomes have demonstrated that p-cresol potently and competitively inhibits the formation of MPAG, with the interaction being primarily mediated by UGT1A9. nih.gov It was identified as the most potent inhibitor of MPA glucuronidation when compared with other common uremic toxins. nih.gov This inhibition is estimated to increase plasma MPA exposure in patients by approximately 1.8-fold, which could potentially lead to toxicity. nih.gov

| Uremic Toxin | Enzyme Target | Inhibition Mechanism | Ki Value (in pooled HLM) | Estimated Impact on MPA Exposure | Reference |

| p-Cresol | UGT1A9 | Competitive | 5.2 µM | ~1.8-fold increase | nih.gov |

This table details the inhibitory effect of the uremic toxin p-Cresol on the formation of MPAG. HLM: Human Liver Microsomes.

The elimination of MPAG is heavily reliant on transporter proteins, including Organic Anion Transporters (OATs) in the kidney and MRPs in the liver. nih.govnih.gov Several pharmacological agents can interact with these transport systems, affecting MPAG disposition. Both MPA and its glucuronide metabolites can potently interact with the renal organic anion transporters hOAT1 and hOAT3. nih.govnih.gov

Studies using HEK293 cells expressing these transporters have shown that MPAG is a substrate for hOAT3 but not hOAT1, suggesting hOAT3 contributes to the renal tubular secretion of MPAG. nih.gov Furthermore, both MPA and MPAG can inhibit these transporters. nih.govnih.gov Such interactions could potentially decrease the renal clearance of other drugs that are substrates for hOAT1 and hOAT3. nih.gov For example, the traditional Chinese medicine Salvia miltiorrhiza has been shown to significantly inhibit OATP and OAT3 transporters, which are involved in the hepatic uptake and renal excretion of MPAG, respectively. frontiersin.org This inhibition could lead to increased MPAG exposure in vivo. frontiersin.org

| Compound | Transporter | IC50 Value (µM) | Type of Interaction | Reference |

| Mycophenolic Acid (MPA) | hOAT1 | 1.24 - 10.7 | Potent Inhibition | nih.govnih.gov |

| Mycophenolic Acid (MPA) | hOAT3 | 0.52 - 1.5 | Potent Inhibition | nih.govnih.gov |

| Mycophenolic acid glucuronide (MPAG) | hOAT1 | 512.3 | Weak Inhibition | nih.gov |

| This compound (MPAG) | hOAT3 | 15.2 - 69.1 | Inhibition | nih.govnih.gov |

| Acyl this compound (AcMPAG) | hOAT3 | 2.88 | Inhibition | nih.gov |

This table presents the inhibitory concentrations (IC50) of Mycophenolic Acid and its glucuronide metabolites on human Organic Anion Transporters (hOATs).

Endogenous Factors Influencing this compound Disposition

Role of Albumin Levels in Altering this compound Protein Binding

Mycophenolic acid (MPA) and its main metabolite, this compound (MPAG), are highly bound to plasma proteins, primarily albumin. nih.govnih.govfrontiersin.org MPA exhibits a protein binding of approximately 97%, while MPAG is about 82% protein-bound. nih.govnih.govfrontiersin.org The concentration of plasma albumin is a critical determinant of the extent of this binding.

Low plasma albumin concentrations, a condition known as hypoalbuminemia, lead to a reduction in the number of available binding sites for both MPA and MPAG. nih.govnih.gov This results in a decreased total concentration of MPA in the plasma, as a larger fraction of the drug remains unbound and is more readily cleared from the body. nih.gov Specifically, a decrease in albumin concentration from 0.6 to 0.4 mmol/l can lead to a substantial reduction in the total MPA area under the curve (AUC), a measure of total drug exposure over time. nih.gov

Interestingly, while total MPA concentrations are significantly affected by albumin levels, the concentration of the unbound, pharmacologically active fraction of MPA is hardly affected. nih.govfrontiersin.org For instance, one study simulated that a decrease in albumin from 0.6 to 0.4 mmol/l resulted in only a minor increase in the free MPA AUC. nih.gov This is because the unbound fraction is what is available for metabolism and elimination, and the body's clearance mechanisms adapt to changes in protein binding to maintain a relatively stable concentration of the free drug.

The relationship between albumin concentration and the binding of MPA and MPAG is competitive. nih.gov In conditions such as impaired renal function, MPAG can accumulate in the plasma. nih.gov High concentrations of MPAG can then displace MPA from its albumin binding sites, leading to a transient increase in the free MPA fraction. nih.gov

The following table summarizes the key parameters related to MPA and MPAG protein binding:

| Compound | Protein Bound (%) | Primary Binding Protein | Impact of Decreased Albumin |

| Mycophenolic acid (MPA) | ~97% | Albumin | Decreased total MPA concentration, minimal change in unbound MPA concentration |

| This compound (MPAG) | ~82% | Albumin | Decreased total MPAG concentration |

Gender-Related Differences in Mycophenolic Acid Glucuronidation

Evidence suggests that gender can influence the glucuronidation of mycophenolic acid (MPA), the process by which MPA is converted to its inactive glucuronide metabolite, MPAG. Several studies have observed differences in MPA and MPAG pharmacokinetics between males and females.

One study found that male renal transplant recipients had a significantly higher MPAG/MPA ratio compared to female recipients, suggesting a higher rate of glucuronidation in men. nih.gov The average MPAG/MPA ratio was reported to be 15.0 +/- 2.2 for men, while it was 7.7 +/- 0.9 for women. nih.gov This suggests that males may metabolize MPA to MPAG more extensively or rapidly than females.

Further research has indicated that males may exhibit a more rapid apparent clearance of MPA compared to females. nih.gov In a study of stable renal transplant recipients, males had an apparent MPA clearance of 13.8 ± 6.27 L/h versus 8.70 ± 3.33 L/h in Caucasian females and 9.71 ± 3.94 L/hr in African American females. nih.gov This faster clearance in males could be attributed to more efficient glucuronidation.

The underlying mechanisms for these gender-based differences are thought to be related to the expression and activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.gov Studies in animal models have shown gender-divergent expression of UGT enzymes in the liver and kidneys. nih.gov For example, in mice, the expression of certain UGT isoforms is influenced by sex hormones, with androgens potentially playing a regulatory role. nih.gov In humans, men have been shown to exhibit significantly higher expression and activity of the UGT2B17 enzyme, which is involved in the glucuronidation of various compounds. researchgate.net These fundamental biological differences in enzyme activity could explain the observed variations in MPA metabolism between sexes. scienmag.com

The following table summarizes the observed gender-related differences in MPA pharmacokinetics:

| Pharmacokinetic Parameter | Male | Female | Reference |

| MPAG/MPA Ratio | 15.0 ± 2.2 | 7.7 ± 0.9 | nih.gov |

| Apparent MPA Clearance (L/h) | 13.8 ± 6.27 | 8.70 ± 3.33 (Caucasian) | nih.gov |

| Apparent MPA Clearance (L/h) | 10.2 ± 3.73 (African American) | 9.71 ± 3.94 (African American) | nih.gov |

Pharmacogenomics of Mycophenolic Acid Glucuronide Formation and Disposition

Genetic Polymorphisms in Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Genes

Uridine diphosphate glucuronosyltransferases (UGTs) are the primary enzymes responsible for the glucuronidation of MPA to form MPAG. oaepublish.com Genetic variations within the genes encoding these enzymes can significantly alter metabolic activity. tandfonline.com

UGT1A9 is the main enzyme responsible for converting MPA to its inactive metabolite, MPAG, in the liver. pharmgkb.orgnih.gov Several single nucleotide polymorphisms (SNPs) in the UGT1A9 gene have been studied for their impact on MPAG formation.

Promoter region polymorphisms, such as -2152C>T and -275T>A, have been associated with altered MPA pharmacokinetics. nih.gov Healthy volunteers carrying the UGT1A9 -275/-2152 variant allele showed significantly lower MPA exposure, although with no significant changes in MPAG levels. nih.govresearchgate.net However, estimates of enterohepatic recirculation were significantly lower for both MPA and MPAG in these individuals. nih.govresearchgate.net Other studies have reported that polymorphisms in the promoter region, specifically UGT1A9-275T>A and UGT1A9-2152C>T, can enhance the glucuronidation of MPA to MPAG, leading to lower MPA exposure. nih.gov

The UGT1A93 allele (formerly T-98C or M33T), a rare coding SNP, results in a significant decrease in glucuronidation activity. nih.gov This leads to increased MPA exposure. researchgate.netnih.gov Healthy individuals who were carriers of UGT1A93 had higher exposure to MPA. nih.govresearchgate.net

In contrast, the UGT1A9 -440C>T and -331T>C polymorphisms have been linked to increased UGT activity. nih.gov Chinese renal transplant patients with the -440CT/-331TC genotypes had higher dose-adjusted MPAG exposure compared to those with the wild-type genotype. nih.gov

Table 1: Influence of UGT1A9 Polymorphisms on MPAG Formation

| Polymorphism | Allele Change | Reported Effect on MPAG/MPA Pharmacokinetics |

|---|---|---|

| UGT1A9 -275T>A / -2152C>T | Promoter variant | Lower MPA exposure; reduced enterohepatic recirculation of MPAG. nih.govresearchgate.netnih.gov |

| UGT1A9*3 | T-98C (M33T) | Decreased glucuronidation, leading to higher MPA exposure. nih.govresearchgate.netnih.gov |

| UGT1A9 -440C>T / -331T>C | Promoter variant | Increased UGT activity, leading to higher dose-adjusted MPAG exposure. nih.govnih.gov |

While UGT1A9 is the primary enzyme for MPAG formation, UGT1A8 and UGT2B7 also play roles in MPA metabolism. dergipark.org.trtandfonline.com UGT1A8 is involved in the formation of both MPAG and the acyl-glucuronide metabolite (AcMPAG), primarily in the gastrointestinal tract and kidney. nih.govdergipark.org.tr UGT2B7 is a key enzyme in the formation of AcMPAG. oaepublish.comdergipark.org.tr

Polymorphisms in the UGT1A8 gene have shown varied effects. The UGT1A82 allele was associated with a negative effect on MPAG formation in a study of Chinese renal transplant patients. nih.gov In contrast, heterozygosity for the UGT1A83 allele did not show a significant impact on MPA pharmacokinetics in healthy volunteers. nih.govresearchgate.net However, in-vitro studies have suggested that the UGT1A8*3 variant could alter glucuronidation. pharmgkb.org

The impact of UGT2B7 polymorphisms on MPAG levels has generally been considered minimal. scispace.com However, some studies have shown associations. For instance, in healthy volunteers, individuals homozygous for the UGT2B7*2 allele (His268Tyr) had higher free MPA concentrations compared to those with the wild-type genotype. nih.govresearchgate.net In Japanese renal transplant recipients, however, variants of UGT1A8 or UGT2B7 did not show a significant influence on MPA plasma concentrations. scispace.compharmgkb.org

Table 2: Effects of UGT1A8 and UGT2B7 Polymorphisms on Metabolite Ratios

| Gene | Polymorphism | Reported Effect on Metabolite Ratios/Pharmacokinetics |

|---|---|---|

| UGT1A8 | UGT1A82 | Associated with lower MPAG formation in some patient populations. nih.gov |

| UGT1A8 | UGT1A83 | No significant impact on MPA pharmacokinetics in healthy volunteers. nih.govresearchgate.net In vitro, may alter glucuronidation. pharmgkb.org |

Genetic Polymorphisms in Transmembrane Transporter Genes

The disposition and excretion of MPAG are heavily reliant on transmembrane transporters. Genetic variations in the genes encoding these transporters can affect MPAG clearance and contribute to inter-individual pharmacokinetic variability. tandfonline.com

The multidrug resistance-associated protein 2 (MRP2), encoded by the ABCC2 gene, is a key transporter responsible for the biliary excretion of MPAG. pharmgkb.orgnih.govnih.gov This process is crucial for the enterohepatic circulation of MPA. pharmgkb.orgnih.gov

Several polymorphisms in ABCC2 have been linked to changes in MPAG and MPA pharmacokinetics. The promoter polymorphism c.-24C>T (rs717620) is one of the most studied. pharmgkb.org In renal transplant recipients, this variant was found to be associated with higher dose-corrected MPA trough levels and a lower oral clearance of MPA under steady-state conditions. nih.govscispace.com It also appeared to protect patients from the decrease in MPA exposure sometimes associated with mild liver dysfunction. pharmgkb.orgnih.gov The C3972T polymorphism, which is in linkage disequilibrium with c.-24C>T, shows similar effects. nih.govscispace.com In some pediatric kidney transplant recipients, the MRP2-24T>C polymorphism was identified as a potential predictor of MPA exposure variability. nih.gov

Other ABCC2 variants, such as 1249G>A, have been associated with higher levels of the acyl-glucuronide metabolite, AcMPAG. pharmgkb.org The combined effect of polymorphisms in both SLCO1B3 and ABCC2 has also been noted, where certain combinations significantly lowered MPA clearance. pharmgkb.org

Table 3: Influence of ABCC2 (MRP2) Polymorphisms on MPAG Excretion

| Polymorphism | Allele Change | Reported Effect on MPAG/MPA Pharmacokinetics |

|---|---|---|

| c.-24C>T | Promoter variant | Associated with higher MPA trough levels and lower oral clearance. nih.govscispace.com May protect against decreased MPA exposure in liver dysfunction. pharmgkb.org |

| C3972T | Exon variant | In linkage disequilibrium with c.-24C>T, showing similar protective effects on MPA exposure. nih.govscispace.com |

The solute carrier organic anion transporter (SLCO) family, particularly OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3), are involved in the uptake of MPAG from the blood into hepatocytes. pharmgkb.orgpharmgkb.orgnih.gov MPAG, but not MPA, is a significant substrate for both OATP1B1 and OATP1B3. nih.gov

Polymorphisms in SLCO1B3 have been shown to influence MPAG pharmacokinetics. jst.go.jp The SLCO1B3 334T>G/699G>A haplotype was significantly associated with MPA and MPAG pharmacokinetics in renal transplant patients not receiving cyclosporine. pharmgkb.orgnih.gov Patients carrying the variant haplotype showed reduced MPA exposure and an increased MPAG/MPA metabolic ratio, consistent with decreased enterohepatic recirculation. nih.gov Functional studies have supported this, showing that this variant form of OATP1B3 has reduced transport capacity. nih.gov

For SLCO1B1, studies have also reported associations. One study found that carriers of the SLCO1B1*15 allele had lower dose-adjusted MPAG exposure compared to those with the *1/1 genotype. pharmgkb.org Another report indicated that the SLCO1B15 allele was associated with reduced MPA transport. pharmgkb.org

Table 4: Effects of SLCO1B1 and SLCO1B3 Polymorphisms on MPAG Hepatic Uptake

| Gene | Polymorphism/Haplotype | Reported Effect on MPAG/MPA Pharmacokinetics |

|---|---|---|

| SLCO1B3 | 334T>G / 699G>A | Reduced MPA exposure and increased MPAG/MPA ratio, suggesting reduced enterohepatic cycling. pharmgkb.orgnih.gov |

| SLCO1B1 | SLCO1B115 | Associated with lower dose-adjusted MPAG exposure. pharmgkb.org |

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 (also known as MDR1) gene, plays a role in limiting the absorption of many drugs from the gut. nih.gov While MPA itself is not a primary substrate for P-gp, the transporter's influence on co-administered drugs that are P-gp substrates (like calcineurin inhibitors) can indirectly affect MPA pharmacokinetics. nih.gov

Studies investigating the direct impact of ABCB1 polymorphisms on MPA or MPAG have yielded conflicting and often minor results. nih.gov The most commonly studied variants, such as 1236C>T, 2677G>T/A, and 3435C>T, have been associated with alterations in drug disposition for various substrates, but their clinical relevance for MPA metabolism remains unclear. nih.govdovepress.com The effect of ABCB1 variation on P-gp expression and activity appears to be small and tissue-dependent. nih.gov Therefore, while P-gp is a critical transporter in pharmacology, its direct and independent influence on MPAG disposition through genetic polymorphisms is not well-established, and any effects are likely indirect. pharmgkb.orgnih.gov

Table 5: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Mycophenolic Acid | MPA |

| Mycophenolic Acid Glucuronide | MPAG |

| Acyl-Mycophenolic Acid Glucuronide | AcMPAG |

| Uridine Diphosphate Glucuronosyltransferase | UGT |

| Multidrug Resistance-Associated Protein 2 | MRP2 |

| Solute Carrier Organic Anion Transporter | SLCO |

| Organic Anion-Transporting Polypeptide | OATP |

| P-glycoprotein | P-gp |

Clinical Implications of Pharmacogenomic Variability on this compound Concentrations and Outcomes

The metabolism and disposition of mycophenolic acid (MPA) are subject to significant interindividual variability, a portion of which is attributable to genetic polymorphisms in enzymes and transporters. This genetic variability can influence the concentration of its major metabolite, this compound (MPAG), and has been linked to various clinical outcomes in transplant recipients. tandfonline.comoaepublish.com Understanding these pharmacogenomic influences is crucial for optimizing immunosuppressive therapy.

Genetic variations in the UDP-glucuronosyltransferase (UGT) enzymes, which are primarily responsible for the glucuronidation of MPA to form MPAG, can significantly alter MPA metabolism and clearance. tandfonline.com Similarly, polymorphisms in transmembrane transporters that handle the biliary excretion and enterohepatic recirculation of MPA and MPAG, such as the ATP-binding cassette sub-family C member 2 (ABCC2) and solute carrier organic anion transporter family members (SLCO), also play a critical role. nih.govnih.gov

Impact of UGT Polymorphisms on MPAG Concentrations and Clinical Outcomes

Polymorphisms in the genes encoding UGT enzymes, particularly UGT1A9 and UGT2B7, have been extensively studied for their impact on MPA pharmacokinetics. tandfonline.com The UGT1A9 gene is highly expressed in the liver and is a major contributor to the formation of MPAG. pharmgkb.org Several single nucleotide polymorphisms (SNPs) in the promoter region of UGT1A9, such as -2152C>T (rs17868320) and -275T>A (rs6714486), have been associated with altered MPA exposure. pharmgkb.org For instance, carriers of these variants have shown lower MPA exposure, which can, in turn, affect MPAG levels and has been linked to a higher incidence of gastrointestinal side effects. pharmgkb.org In a study of Chinese renal transplant recipients, individuals with the UGT1A9 -440CT/-331TC genotypes had significantly higher dose-adjusted area under the curve (AUC) for MPAG. nih.gov Conversely, the UGT1A9 -1818CC genotype was associated with a lower dose-adjusted AUC of MPAG. nih.gov

The UGT2B7 gene also contributes to MPA metabolism. oaepublish.com Certain UGT2B7 polymorphisms have been associated with altered MPA pharmacokinetics. For example, in Chinese renal transplant patients, the UGT2B7 IVS1+985AG genotype was linked to a higher dose-adjusted MPA AUC, which could indirectly influence MPAG concentrations and clinical response. nih.gov

Below is an interactive table summarizing the effects of key UGT polymorphisms on MPAG concentrations and associated clinical outcomes.

| Gene | Polymorphism | Effect on MPAG Concentration | Associated Clinical Outcomes |

| UGT1A9 | -440C>T / -331T>C | Increased dose-adjusted AUC of MPAG. nih.gov | May influence MPA exposure and clinical outcomes. nih.gov |

| UGT1A9 | -1818T>C | Lower dose-adjusted AUC of MPAG. nih.gov | May influence MPA exposure and clinical outcomes. nih.gov |

| UGT1A7 | 622T>C | Higher dose-adjusted AUC of MPAG in carriers of the C allele. nih.gov | May influence MPA exposure and clinical outcomes. nih.gov |

| UGT1A8 | 518C>G (UGT1A82) | Lower dose-adjusted AUC of MPAG. nih.gov | May influence MPA exposure and clinical outcomes. nih.gov |

Influence of Transporter Polymorphisms on MPAG Disposition and Clinical Outcomes

Transporter proteins are critical for the movement of MPA and its metabolites, including MPAG, into and out of cells, particularly in the liver and kidney. nih.gov Genetic variations in these transporters can significantly impact the disposition of MPAG.

The ABCC2 gene encodes the multidrug resistance-associated protein 2 (MRP2), which is involved in the biliary excretion of MPAG. nih.gov Polymorphisms in ABCC2 have been implicated in altered MPA and MPAG pharmacokinetics. For example, haplotypes of ABCC2 have been significantly associated with the ratio of MPAG to MPA AUC. nih.gov Specifically, the wild-type haplotype ABCC2 CGC was associated with a lower MPAG to MPA AUC ratio compared to the reduced-function haplotype CGT, particularly in patients receiving tacrolimus (B1663567). nih.gov In some populations, the ABCC2 -24C>T variant has been associated with higher dose-adjusted MPA trough concentrations, while another SNP, 1249G>A, was linked to higher levels of the acyl-glucuronide metabolite. pharmgkb.org

The solute carrier organic anion transporter (SLCO) family, particularly SLCO1B1 and SLCO1B3, mediate the uptake of MPA and MPAG into hepatocytes. pharmgkb.orgscispace.com Polymorphisms in these genes can affect the enterohepatic recirculation of MPA and consequently influence plasma concentrations of both MPA and MPAG. tandfonline.com Studies have shown that SLCO1B1 and SLCO1B3 polymorphisms can affect MPAG pharmacokinetics. tandfonline.com For instance, cells expressing OATP1B1 and OATP1B3, the proteins encoded by SLCO1B1 and SLCO1B3 respectively, have been shown to accumulate more MPAG. pharmgkb.org In renal transplant patients, a significant association has been observed between the SLCO1B3 SNP 334T>G/699G>A and the pharmacokinetics of both MPA and MPAG. pharmgkb.org

The following interactive table details the clinical implications of key transporter gene polymorphisms on MPAG disposition and outcomes.

| Gene | Polymorphism/Haplotype | Effect on MPAG Disposition | Associated Clinical Outcomes |

| ABCC2 | CGT haplotype (reduced function) | Higher MPAG to MPA AUC ratio compared to wild-type. nih.gov | Differences were most pronounced in patients receiving tacrolimus. nih.gov |

| ABCC2 | -24C>T | Associated with higher dose-adjusted MPA trough concentrations in some studies. pharmgkb.org | Conflicting reports on its effect on MPA and MPAG pharmacokinetics. nih.gov |

| SLCO1B1 / SLCO1B3 | Affect the uptake of MPAG into hepatocytes. pharmgkb.org | Polymorphisms may influence enterohepatic recirculation and plasma concentrations. tandfonline.com | |

| SLCO1B3 | 334T>G / 699G>A | Associated with MPA and MPAG pharmacokinetics. pharmgkb.org | Significant association observed in renal transplant patients on tacrolimus or sirolimus. pharmgkb.org |

Analytical Methodologies for Mycophenolic Acid Glucuronide Research

Immunoassays and Considerations for Cross-Reactivity with Glucuronide Metabolites

Immunoassays are a common analytical tool for the therapeutic drug monitoring (TDM) of mycophenolic acid (MPA) in clinical laboratories. These methods, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and the Cloned Enzyme Donor Immunoassay (CEDIA), are popular because they are automated, rapid, and can be performed on various clinical chemistry analyzers, making them convenient for routine use. These assays are designed to quantify the concentration of the parent drug, MPA.

The underlying principle of these immunoassays involves a competitive binding reaction. An antibody specific to MPA is used, and the MPA in a patient's sample competes with a labeled MPA conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of MPA in the sample.

A critical consideration when using immunoassays for MPA monitoring is the potential for cross-reactivity with its metabolites. The primary metabolite, mycophenolic acid glucuronide (MPAG), is pharmacologically inactive and is present in plasma at much higher concentrations than MPA. Studies have shown that the major immunoassays for MPA exhibit no significant cross-reactivity with MPAG.

However, another metabolite, the acyl-glucuronide of MPA (AcMPAG), does show significant cross-reactivity. Although AcMPAG is a minor metabolite, it is pharmacologically active. This cross-reactivity is concentration-dependent and can be substantial, with some reports indicating it can reach over 150%. This interaction leads to a consistent positive bias, where the immunoassay reports a higher MPA concentration than is actually present.